2-Bromo-4-(difluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and difluoromethyl groups, respectively
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(difluoromethyl)benzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This reaction is generally mild and functional group tolerant, making it widely applicable in various chemical syntheses .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, specifically in the context of the SM coupling reaction . The downstream effects of this reaction include the synthesis of biaryl intermediates, which are important in various areas of chemistry and materials science .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl intermediates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is typically performed in an organic solvent at elevated temperatures . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-(difluoromethyl)benzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One method involves reacting 2,4-difluorobenzoic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid . The reaction is carried out at low temperatures (0-5°C) to control the bromination process and prevent over-bromination. After the reaction, the product is purified through recrystallization or distillation to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The crude product is typically subjected to further purification steps such as distillation, crystallization, and filtration to meet the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a difluoromethyl group.
4-Bromo-2-fluorobenzoic acid: Another isomer with the bromine and fluorine atoms at different positions on the benzene ring.
Uniqueness
2-Bromo-4-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group, in particular, can influence the compound’s lipophilicity, stability, and interactions with other molecules, making it valuable in various applications .
Biological Activity
2-Bromo-4-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals that are often explored for their antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Formula : C8H6BrF2O2
- Molecular Weight : 251.04 g/mol
- Structure : The compound features a bromine atom and a difluoromethyl group attached to a benzoic acid backbone, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of benzoic acids, including this compound, exhibit diverse biological activities. The following sections detail specific areas of biological activity based on available studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzoic acid derivatives. For instance, compounds with halogen substitutions have shown enhanced activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial effects.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
This compound | Escherichia coli | TBD |
Antifungal Activity
In vitro studies have shown that certain benzoic acid derivatives possess antifungal properties. For example, salicylanilide esters with similar structures were evaluated for their antifungal efficacy against various strains, revealing varying levels of activity. The presence of bromine and difluoromethyl groups may enhance the compound's lipophilicity, potentially improving its interaction with fungal cell membranes.
Cytotoxic Effects
The cytotoxicity of benzoic acid derivatives has been a topic of interest in cancer research. Compounds with structural similarities to this compound have been tested against cancer cell lines, showing varying degrees of inhibition on cell proliferation.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several halogenated benzoic acids, including derivatives with bromine and fluorine substitutions. The results indicated that these compounds exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : Research involving the cytotoxic effects of benzoic acid derivatives showed that certain compounds could induce apoptosis in cancer cells while maintaining low toxicity in normal cells. This suggests potential for selective targeting in cancer therapy.
- Protein Degradation Pathways : Another study highlighted the role of benzoic acid derivatives in modulating protein degradation pathways, such as the ubiquitin-proteasome system and autophagy-lysosome pathway, indicating their potential as therapeutic agents in age-related diseases and cancer .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZQANLSUGSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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